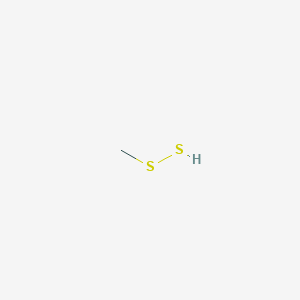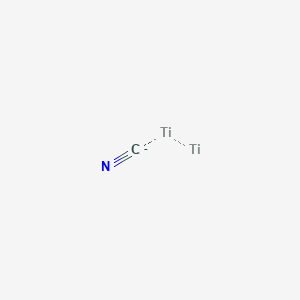
Titanium carbide nitride (Ti2CN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium carbide nitride (Ti2CN) is a compound that combines the properties of titanium carbide and titanium nitride. It is known for its exceptional hardness, high melting point, and excellent wear resistance. These properties make it a valuable material in various industrial applications, including cutting tools, coatings, and electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium carbide nitride can be synthesized through several methods, including carbothermal reduction, chemical vapor deposition (CVD), and sol-gel processes. One common method involves the carbothermal reduction of titanium dioxide (TiO2) with carbon in a nitrogen atmosphere at high temperatures. The reaction conditions, such as temperature and time, significantly influence the phase transformation and morphology of the products .
Industrial Production Methods: In industrial settings, titanium carbide nitride is often produced using chemical vapor deposition (CVD). This method involves the reaction of titanium tetrachloride (TiCl4) with ammonia (NH3) and methane (CH4) at high temperatures. The resulting Ti2CN is deposited as a thin film on various substrates, providing excellent wear resistance and durability .
Chemical Reactions Analysis
Types of Reactions: Titanium carbide nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen at high temperatures to form titanium dioxide (TiO2) and carbon dioxide (CO2). It can also undergo nitridation reactions to form titanium nitride (TiN) and carbon nitride (C3N4) .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, nitrogen, and various hydrocarbons. The reaction conditions, such as temperature and pressure, play a crucial role in determining the products formed. For instance, oxidation reactions typically occur at temperatures above 800°C, while nitridation reactions may require temperatures above 1000°C .
Major Products: The major products formed from these reactions include titanium dioxide, titanium nitride, and carbon nitride. These products have various applications in industries such as electronics, coatings, and catalysis .
Scientific Research Applications
Titanium carbide nitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, it is used in the development of biocompatible coatings for implants and surgical instruments .
In the industrial sector, titanium carbide nitride is used in the production of cutting tools and wear-resistant coatings. Its high hardness and thermal stability make it an ideal material for machining and manufacturing processes. Additionally, it is used in the development of electronic devices, such as field-effect transistors and sensors, due to its excellent electrical conductivity and stability .
Mechanism of Action
The mechanism by which titanium carbide nitride exerts its effects is primarily related to its unique crystal structure and electronic properties. The compound’s high hardness and wear resistance are attributed to its strong covalent bonding and dense crystal lattice. These properties enable it to withstand high temperatures and mechanical stress without degrading .
At the molecular level, titanium carbide nitride interacts with various substrates through physical and chemical adsorption processes. This interaction enhances the material’s catalytic activity and stability, making it an effective catalyst for various chemical reactions .
Comparison with Similar Compounds
Titanium Nitride (TiN): Known for its high hardness and excellent wear resistance, titanium nitride is widely used in cutting tools and coatings.
Titanium Carbide (TiC): Titanium carbide is known for its high melting point and excellent electrical conductivity. It is commonly used in the production of cutting tools and wear-resistant coatings.
Properties
Molecular Formula |
CNTi2- |
|---|---|
Molecular Weight |
121.75 g/mol |
IUPAC Name |
titanium;cyanide |
InChI |
InChI=1S/CN.2Ti/c1-2;;/q-1;; |
InChI Key |
KNGFPHLGNCUHTB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
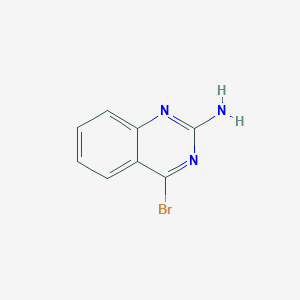
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
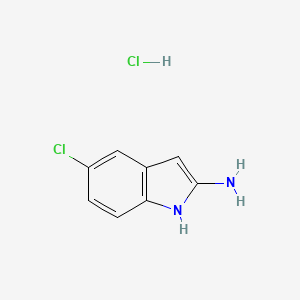


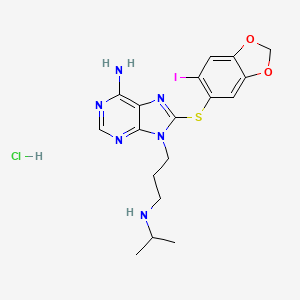
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
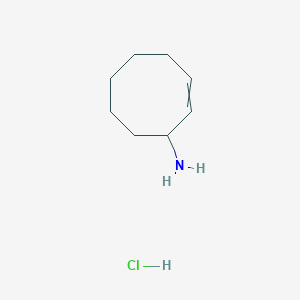
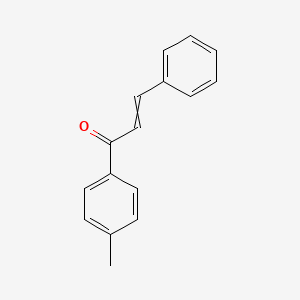

![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
